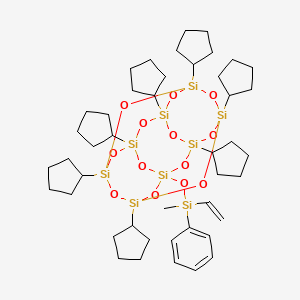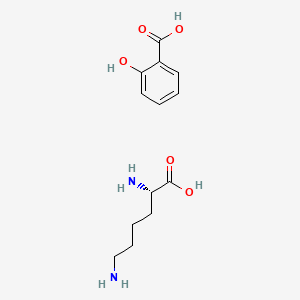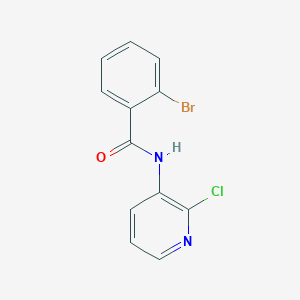
PSS-METHYLPHENYLVINYLSILYLOXY-HEPTACYCL&
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PSS-METHYLPHENYLVINYLSILYLOXY-HEPTACYCL& is a complex organosilicon compound. It features a unique structure with multiple cyclopentyl and dodecaoxa groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of PSS-METHYLPHENYLVINYLSILYLOXY-HEPTACYCL& involves multiple steps. The synthetic route typically starts with the preparation of the heptacyclopentyl and dodecaoxa intermediates, followed by their coupling with the phenylsilane moiety. Reaction conditions often include the use of solvents like ether and catalysts to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
PSS-METHYLPHENYLVINYLSILYLOXY-HEPTACYCL& undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
PSS-METHYLPHENYLVINYLSILYLOXY-HEPTACYCL& has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the development of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of PSS-METHYLPHENYLVINYLSILYLOXY-HEPTACYCL& involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
PSS-METHYLPHENYLVINYLSILYLOXY-HEPTACYCL& can be compared with other similar compounds such as:
Phenanthrene derivatives: These compounds share structural similarities but differ in their functional groups and reactivity.
Cycloalkanes: While cycloalkanes have simpler structures, they exhibit similar reactivity patterns in certain chemical reactions.
Propiedades
Número CAS |
312693-48-4 |
|---|---|
Fórmula molecular |
C44H74O13Si9 |
Peso molecular |
1063.8 g/mol |
Nombre IUPAC |
ethenyl-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]-methyl-phenylsilane |
InChI |
InChI=1S/C44H74O13Si9/c1-3-58(2,37-21-5-4-6-22-37)45-66-55-63(42-31-15-16-32-42)49-60(39-25-9-10-26-39)46-59(38-23-7-8-24-38)47-61(51-63,40-27-11-12-28-40)53-65(57-66,44-35-19-20-36-44)54-62(48-59,41-29-13-14-30-41)52-64(50-60,56-66)43-33-17-18-34-43/h3-6,21-22,38-44H,1,7-20,23-36H2,2H3 |
Clave InChI |
SPXNPTBFZARTRX-UHFFFAOYSA-N |
SMILES |
C[Si](C=C)(C1=CC=CC=C1)O[Si]23O[Si]4(O[Si]5(O[Si]6(O[Si](O4)(O[Si](O2)(O[Si](O6)(O[Si](O5)(O3)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)C1CCCC1 |
SMILES canónico |
C[Si](C=C)(C1=CC=CC=C1)O[Si]23O[Si]4(O[Si]5(O[Si]6(O[Si](O4)(O[Si](O2)(O[Si](O6)(O[Si](O5)(O3)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Benzo[1,3]dioxol-5-yl-4-phenyl-butylamine](/img/structure/B1622939.png)
![[3-(2-Methylphenoxy)phenyl]sulfonyl chloride](/img/structure/B1622941.png)
![2-Methyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B1622942.png)


